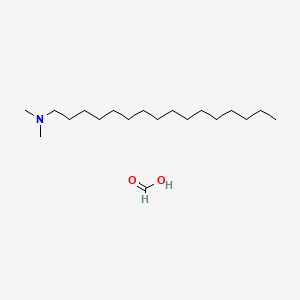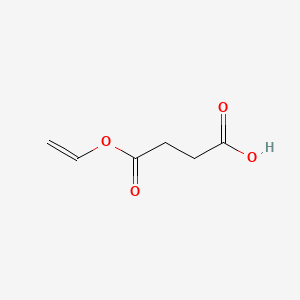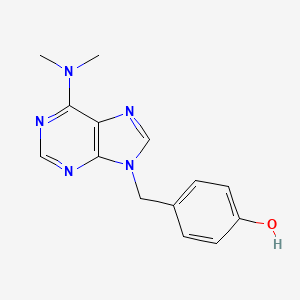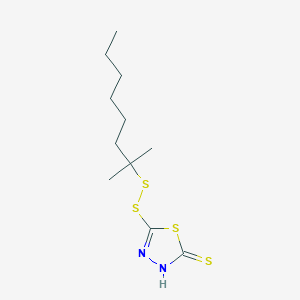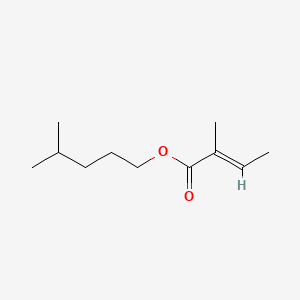
4-Methylpentyl 2-methylcrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentyl 2-methylcrotonate, also known as Tiglic acid 4-methylpentyl ester, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylpentyl 2-methylcrotonate can be synthesized through the esterification of Tiglic acid (2-methyl-2-butenoic acid) with 4-methylpentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water formed during the reaction and drive the equilibrium towards ester formation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpentyl 2-methylcrotonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to Tiglic acid and 4-methylpentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-methylpentyl 2-methylbutanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Tiglic acid and 4-methylpentanol.
Oxidation: Various carboxylic acids or ketones depending on the reaction conditions.
Reduction: 4-methylpentyl 2-methylbutanol.
Applications De Recherche Scientifique
4-Methylpentyl 2-methylcrotonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mécanisme D'action
The mechanism of action of 4-Methylpentyl 2-methylcrotonate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in biological systems, releasing Tiglic acid and 4-methylpentanol, which may exert biological effects. The compound’s interactions with enzymes and cellular membranes can influence its pharmacological and toxicological properties .
Comparaison Avec Des Composés Similaires
Ethyl Tiglate: An ester of Tiglic acid with ethanol.
Methyl Tiglate: An ester of Tiglic acid with methanol.
Butyl Tiglate: An ester of Tiglic acid with butanol.
Comparison: 4-Methylpentyl 2-methylcrotonate is unique due to its specific alkyl chain, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to other esters of Tiglic acid, it may exhibit different biological activities and industrial applications .
Propriétés
Numéro CAS |
94135-07-6 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
4-methylpentyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-10(4)11(12)13-8-6-7-9(2)3/h5,9H,6-8H2,1-4H3/b10-5+ |
Clé InChI |
IGQMPEJHZCJCHT-BJMVGYQFSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OCCCC(C)C |
SMILES canonique |
CC=C(C)C(=O)OCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


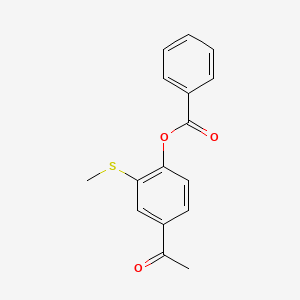
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

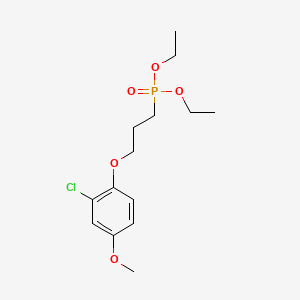
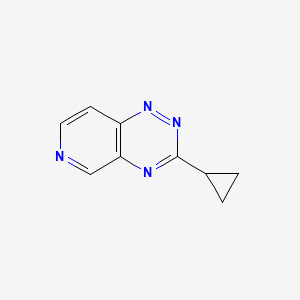
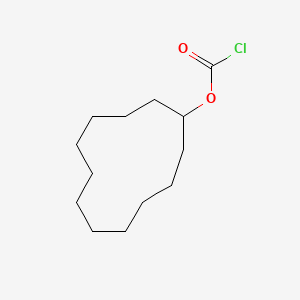
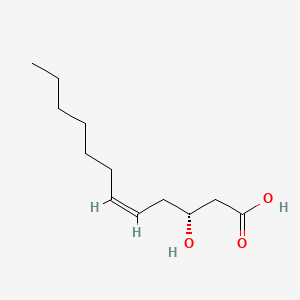
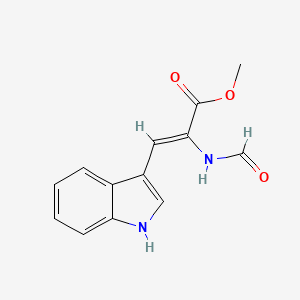
![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
